An In-Depth Technical Guide to the Fundamental Properties of 3,4-Dihydro-2H-1,3-benzoxazin-2-one
An In-Depth Technical Guide to the Fundamental Properties of 3,4-Dihydro-2H-1,3-benzoxazin-2-one
Introduction: The Significance of the Benzoxazinone Core
The 3,4-dihydro-2H-1,3-benzoxazin-2-one scaffold is a privileged heterocyclic system of considerable interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. This bicyclic structure, which features a benzene ring fused to an oxazine ring bearing a carbonyl group, represents a core component in numerous biologically active compounds.[1][2] Its significance stems from a unique combination of structural rigidity, metabolic stability, and the presence of hydrogen bond donors and acceptors, making it an excellent pharmacophore for interacting with biological targets.[3]
Derivatives of the benzoxazinone core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] This guide provides a comprehensive technical overview of the fundamental properties of the parent compound, 3,4-dihydro-2H-1,3-benzoxazin-2-one, offering a foundational resource for researchers engaged in its synthesis, characterization, and application in drug discovery and development.
Molecular Structure and Conformation
The fundamental architecture of 3,4-dihydro-2H-1,3-benzoxazin-2-one is defined by its chemical formula, C₈H₇NO₂, and a molecular weight of 161.15 g/mol . The structure consists of a planar benzene ring fused to a six-membered oxazine ring. The oxazine ring contains a cyclic carbamate (or urethane) functional group, which imparts specific chemical and physical properties to the molecule. X-ray crystallography studies on related benzoxazine structures reveal that the oxazine ring typically adopts a non-planar conformation, such as a half-chair or twist-boat, to minimize steric strain.
Caption: Molecular structure of 3,4-Dihydro-2H-1,3-benzoxazin-2-one.
Synthetic Strategies: Constructing the Bicyclic Core
The synthesis of the 1,3-benzoxazin-2-one ring system can be achieved through several strategic pathways, primarily involving intramolecular cyclization. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the final molecule.
Key Synthetic Approach: Intramolecular Cyclization
A prevalent and effective method involves the intramolecular cyclization of an N-substituted-2-hydroxybenzylamine derivative with a carbonylating agent. This strategy provides a direct route to the core structure. A common and efficient carbonylating agent is triphosgene or its equivalents, which react with both the hydroxyl and amine functionalities to form the cyclic carbamate.
Another robust method involves the reaction of 2-hydroxybenzonitriles with isocyanates, which proceeds through a series of steps to yield the desired benzoxazinone dione structure.[6] For the specific 2-one target, a one-pot reaction of a salicylaldehyde derivative with urea under microwave irradiation offers a green and efficient alternative.[7] This approach leverages the in-situ formation of intermediates that subsequently cyclize.
Field-Proven Experimental Protocol: One-Pot Synthesis from Salicylaldehyde
This protocol describes a general, efficient one-pot synthesis of N-substituted 3,4-dihydro-2H-1,3-benzoxazin-2-ones, which can be adapted for the parent compound. The causality behind this one-pot approach is efficiency; it minimizes intermediate isolation and purification steps, thereby saving time and resources.
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Reactant Preparation: In a microwave-safe vessel, combine salicylaldehyde (1.0 eq.), a primary amine (1.0 eq., or ammonium salt for the parent NH compound), and triphosgene (0.4 eq.) or a similar carbonylating agent in a suitable high-boiling solvent such as 1,4-dioxane or toluene.
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Reaction Execution: Seal the vessel and place it in a microwave reactor. Heat the mixture to 120-150 °C for 20-40 minutes. The microwave energy accelerates the reaction rates for both the initial imine formation and the subsequent cyclization.
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Work-up and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a brine wash.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3,4-dihydro-2H-1,3-benzoxazin-2-one.
Caption: General workflow for the one-pot synthesis of the benzoxazinone core.
Physicochemical and Spectroscopic Properties
The characterization and confirmation of 3,4-dihydro-2H-1,3-benzoxazin-2-one rely on a combination of physical property measurements and spectroscopic analysis.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂ | - |
| Molecular Weight | 161.15 g/mol | - |
| Appearance | White to off-white solid | Typical for this class |
| Melting Point | 138-141 °C | Literature values for parent |
| Solubility | Soluble in DMSO, DMF, acetone; sparingly soluble in water | Inferred from related structures[8] |
Spectroscopic Elucidation
Spectroscopic data is paramount for confirming the structural integrity of the synthesized molecule. The following table summarizes the expected characteristic signals.
| Technique | Characteristic Signals |
| ¹H NMR | δ ~10.5-11.5 (s, 1H, NH ), δ ~7.0-7.5 (m, 4H, ArH ), δ ~4.5-5.0 (s, 2H, O-CH₂ -N) |
| ¹³C NMR | δ ~150-155 (C=O), δ ~115-140 (Ar-C), δ ~70-75 (-C H₂-) |
| IR (cm⁻¹) | 3200-3300 (N-H stretch), 1730-1760 (C=O, cyclic carbamate stretch), 1200-1250 (C-O-C stretch) |
| Mass Spec (EI) | m/z 161 (M⁺) |
Note: NMR chemical shifts are approximate and can vary based on the solvent used. Data is compiled based on analysis of related benzoxazinone structures.[9][10][11][12] The strong carbonyl stretch in the IR spectrum is a key diagnostic peak distinguishing the 2-one structure from other benzoxazine isomers.[13]
Reactivity and Chemical Transformations
The reactivity of 3,4-dihydro-2H-1,3-benzoxazin-2-one is governed by the functional groups within its structure: the cyclic carbamate, the secondary amine, and the aromatic ring.
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N-Functionalization: The proton on the nitrogen atom is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, readily undergoing alkylation, acylation, or arylation to produce a diverse library of N-substituted derivatives. This is the most common site for chemical modification to modulate biological activity.
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Ring Stability and Opening: The cyclic carbamate is relatively stable but can be hydrolyzed under harsh acidic or basic conditions, leading to the ring-opened product, 2-aminomethylphenol. This stability is a key attribute for its use as a drug scaffold.[14][15]
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The fused oxazinone ring acts as an ortho-, para-director, though its activating/deactivating strength is moderate.
Caption: Key reactivity pathway: N-alkylation of the benzoxazinone core.
Applications in Drug Discovery
The 3,4-dihydro-2H-1,3-benzoxazin-2-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. Its derivatives have been investigated for a wide spectrum of therapeutic applications:
-
Anticancer Agents: Many benzoxazinone derivatives have shown potent cytotoxic effects against various cancer cell lines.[4][5]
-
Antimicrobial and Antifungal Activity: The scaffold has been used to develop novel agents against bacterial and fungal pathogens.[5]
-
Neuroprotective and CNS Agents: Certain derivatives have been explored for treating neurodegenerative diseases like Parkinson's and Alzheimer's, as well as for their potential as anticonvulsants and antidepressants.[2][4]
-
Anti-inflammatory Properties: The rigid structure is well-suited for designing inhibitors of enzymes involved in the inflammatory cascade.[5]
The therapeutic versatility arises from the scaffold's ability to present substituents in a well-defined three-dimensional space, allowing for precise tuning of its steric and electronic properties to optimize interactions with specific enzyme active sites or receptors.[3]
Conclusion
3,4-Dihydro-2H-1,3-benzoxazin-2-one is a foundational heterocyclic compound with a rich chemical profile and significant therapeutic potential. Its robust and versatile synthesis, coupled with its favorable physicochemical properties and diverse reactivity, makes it an attractive starting point for the development of novel pharmaceuticals. This guide has outlined its core structural features, proven synthetic protocols, characteristic analytical data, and key chemical behaviors. For researchers and drug development professionals, a thorough understanding of these fundamental properties is the critical first step in harnessing the full potential of the benzoxazinone scaffold to create next-generation therapeutic agents.
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